molecular formula C17H18N2O4 B4940206 4-isobutoxy-N-(2-nitrophenyl)benzamide

4-isobutoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B4940206
M. Wt: 314.34 g/mol
InChI Key: IQBNMGPEEZVCGU-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative featuring a nitro-substituted aniline moiety and an isobutoxy group at the para position of the benzoyl ring. For example, N-(2-nitrophenyl)benzamides are typically prepared by reacting substituted benzoic acids with 2-nitroaniline in the presence of thionyl chloride or other coupling agents . The isobutoxy group likely influences solubility, steric bulk, and intermolecular interactions compared to other substituents.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)11-23-14-9-7-13(8-10-14)17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNMGPEEZVCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

Key structural analogs include:

N-(2-Nitrophenyl)benzamide (III)

4-Bromo-N-(2-nitrophenyl)benzamide (IV)

N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide

Table 1: Structural Parameters of Selected Benzamide Derivatives
Compound Substituent (R) Dihedral Angle (Benzoyl vs. Nitrophenyl) Notable Bond Lengths (Å)
4-Isobutoxy-N-(2-nitrophenyl)benzamide* Isobutoxy (C₄H₉O) Not reported C–N (amide): ~1.37 (inferred)
N-(2-Nitrophenyl)benzamide (III) H 71.76° (C1–C6 vs. C8–C13) C7–N1: 1.3742
4-Bromo-N-(2-nitrophenyl)benzamide (IV) Br Similar to (III) C–Br: ~1.90 (inferred)
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide Acetyloxy 71.56° (nitrophenyl vs. benzoyl) C=O: 1.212 (acetyloxy)
  • Dihedral Angles: The angle between the benzoyl and nitrophenyl rings ranges from ~24° to 71°, influencing molecular planarity.
  • Bond Lengthening : In compound (III), the C7–N1 bond (1.3742 Å) is slightly elongated due to intramolecular interactions, a feature likely shared in the target compound .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate solubility and crystalline stability:

Table 2: Intermolecular Interactions in Analogs
Compound Hydrogen Bonds Crystal Packing Motifs
N-(2-Nitrophenyl)benzamide (III) N–H···O (amide to carbonyl) C(4) chains along [100]
4-Bromo-N-(2-nitrophenyl)benzamide (IV) C–H···O (weak contacts) Edge-fused R₄⁴(30) rings
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide C–H···O (intra- and intermolecular) Chain-like structures

Physicochemical Properties

  • Solubility: The isobutoxy group enhances lipophilicity compared to polar substituents (e.g., Br, NO₂). This could improve membrane permeability in biological systems.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-isobutoxy-N-(2-nitrophenyl)benzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling 2-nitroaniline with a substituted benzoyl chloride. Key steps include:

  • Acylation : Reacting 2-nitroaniline with 4-isobutoxybenzoyl chloride in anhydrous conditions (e.g., dry dichloromethane) using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Temperature control (0–5°C during acyl chloride addition), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, the isobutoxy group shows distinct triplets at δ ~3.6–4.0 ppm (CH2_2) and a septet for the methine proton (δ ~1.8 ppm) .
  • IR Spectroscopy : Amide C=O stretching (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) validate functional groups .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .

Advanced: How can computational modeling predict the biological activity of nitro-substituted benzamides?

Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes involved in inflammation or cancer). For example, nitro groups may form hydrogen bonds with catalytic residues .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronic properties (Hammett σ constants) with activity. The electron-withdrawing nitro group enhances electrophilicity, potentially increasing receptor affinity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting key interactions like π-π stacking between the benzamide and aromatic residues .

Advanced: How do crystallographic studies resolve contradictions in hydrogen-bonding patterns and crystal packing?

Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) reveals intramolecular N–H⋯O bonds (e.g., N–H⋯Onitro_{\text{nitro}}, ~2.6 Å) and intermolecular C–H⋯O interactions, forming edge-fused rings (R_2$$^2(10) motifs) .
  • Discrepancy Resolution : Conflicting data on dihedral angles (e.g., 16.78° vs. 2.90° in related compounds) are addressed by comparing multiple datasets and refining models with anisotropic displacement parameters .
  • Halogen Interactions : Bromine substituents (in analogs) exhibit Br⋯Br contacts (~3.5 Å), influencing packing differently than isobutoxy groups .

Advanced: What strategies evaluate structure-activity relationships (SAR) for nitrobenzamide derivatives?

Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing isobutoxy with methoxy or tert-butyl) to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test inhibition of target enzymes (e.g., COX-2 or kinases) using enzyme-linked immunosorbent assays (ELISA). For example, nitro groups may enhance anti-inflammatory activity via redox modulation .
  • Data Cross-Validation : Combine experimental IC50_{50} values with computational binding energies to identify outliers and refine SAR models .

Advanced: How are multi-step synthetic pathways optimized to minimize side reactions in nitrobenzamide synthesis?

Answer:

  • Intermediate Monitoring : Use TLC or LC-MS to detect intermediates (e.g., acylated aniline derivatives) and adjust reaction times .
  • Byproduct Suppression : Add molecular sieves to absorb water in acylation steps, preventing hydrolysis of the acyl chloride .
  • Temperature Gradients : Gradual warming (e.g., from 0°C to room temperature) during coupling reduces exothermic side reactions .

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